Tert-butyl 3'-bromo-5',7'-dihydrospiro[[1,4]oxazepane-6,6'-pyrrolo[1,2-A]imidazole]-4-carboxylate
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Description
Tert-butyl 3'-bromo-5',7'-dihydrospiro[[1,4]oxazepane-6,6'-pyrrolo[1,2-A]imidazole]-4-carboxylate is a useful research compound. Its molecular formula is C15H22BrN3O3 and its molecular weight is 372.263. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3'-bromo-5',7'-dihydrospiro[[1,4]oxazepane-6,6'-pyrrolo[1,2-A]imidazole]-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3'-bromo-5',7'-dihydrospiro[[1,4]oxazepane-6,6'-pyrrolo[1,2-A]imidazole]-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Inhibitor Development
A study focused on the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, utilizing a similar compound with a tert-butyl group and a complex spiro structure. The research demonstrates a streamlined synthesis process conducive to the development of novel inhibitors, highlighting the compound's relevance in medicinal chemistry and drug discovery efforts (Huard et al., 2012).
Radioligand Development for Imaging
In another application, derivatives of tert-butyl compounds were synthesized for potential use as SPECT imaging agents, targeting diazepam-insensitive benzodiazepine receptors. This showcases the compound's utility in developing diagnostic tools and advancing neuroscientific research (Xiao-shu He et al., 1994).
Electrochemical and Optical Properties
The electrochemical synthesis and properties of benzimidazole derivatives, incorporating a tert-butyl group and used in donor–acceptor–donor type polymers, were explored. These studies contribute to the understanding of organic electronic materials and their applications in devices like organic photovoltaics and light-emitting diodes (Ali Can Ozelcaglayan et al., 2012).
Catalysis and Reaction Kinetics
Research on the kinetics of phenol alkylation using tert-butyl alcohol and sulfonic acid functional ionic liquid catalysts illustrates the compound's role in facilitating efficient chemical transformations. This work is pertinent to industrial chemistry, where such reactions are crucial for producing various chemical products (P. Elavarasan et al., 2011).
properties
IUPAC Name |
tert-butyl 3'-bromospiro[1,4-oxazepane-6,6'-5,7-dihydropyrrolo[1,2-a]imidazole]-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O3/c1-14(2,3)22-13(20)18-4-5-21-10-15(8-18)6-12-17-7-11(16)19(12)9-15/h7H,4-6,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYNDGWDQJMJKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC2(C1)CC3=NC=C(N3C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3'-bromo-5',7'-dihydrospiro[[1,4]oxazepane-6,6'-pyrrolo[1,2-A]imidazole]-4-carboxylate |
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